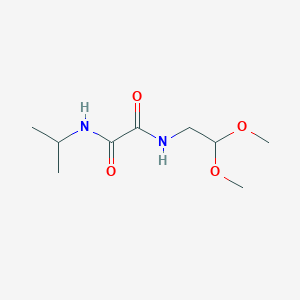![molecular formula C10H9N5O B6580015 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1156157-04-8](/img/structure/B6580015.png)
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide, otherwise known as tetrazole-propionamide, is a heterocyclic compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science. It has a high degree of solubility in polar solvents, and its reactivity is strongly dependent on its substituents. Tetrazole-propionamide is a versatile building block in organic synthesis, and has been used in the synthesis of a variety of organic compounds, including heterocycles and polymers. In addition, it has been used in the preparation of pharmaceuticals and agrochemicals, as well as in the synthesis of materials with interesting properties.
Wirkmechanismus
Target of Action
Tetrazoles, a key component of this compound, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities of tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The compound should be stored at 2-8℃, in a dry and sealed environment .
Vorteile Und Einschränkungen Für Laborexperimente
Tetrazole-propionamide has several advantages for use in laboratory experiments. It is highly soluble in polar solvents, and has a wide range of reactivity, which makes it a versatile building block in organic synthesis. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it is also important to note that tetrazole-propionamide is a highly reactive compound, and should be handled with care.
Zukünftige Richtungen
The potential applications of tetrazole-propionamide are numerous, and there are many possible future directions for research. One area of research is the development of new synthetic methods for the preparation of tetrazole-propionamide, which may enable the synthesis of more complex molecules. Additionally, further research into the biochemical and physiological effects of tetrazole-propionamide may lead to the development of new drugs and other biologically active compounds. Finally, further research into the mechanism of action of tetrazole-propionamide may lead to a better understanding of its reactivity and its ability to catalyze a variety of reactions.
Synthesemethoden
Tetrazole-propionamide can be synthesized by a number of methods. One of the most common methods is the reaction of 1,2,3,4-tetrazole with propionyl chloride in the presence of a base, such as pyridine. This reaction is conducted at room temperature, and yields tetrazole-propionamide in high yields. Other methods of synthesis include the reaction of 1,2,3,4-tetrazole with propionic anhydride, or the reaction of 1,2,3,4-tetrazole with propionic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Tetrazole-propionamide has a variety of applications in scientific research. It has been used as a building block in the synthesis of heterocycles and polymers, as well as in the preparation of pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of materials with interesting properties, such as conducting polymers and liquid crystals. It has also been used in the synthesis of peptide and nucleoside analogues, and in the synthesis of drugs and other biologically active compounds.
Eigenschaften
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h2-7H,1H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQZQQFBVXBVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)




![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)




![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)